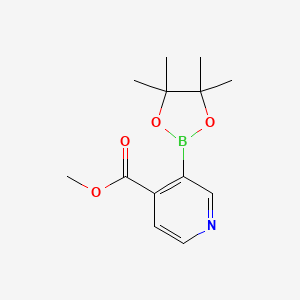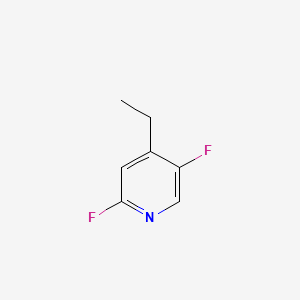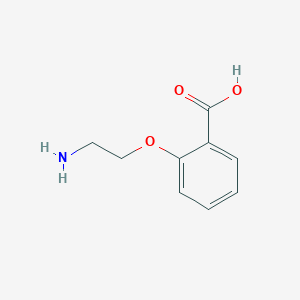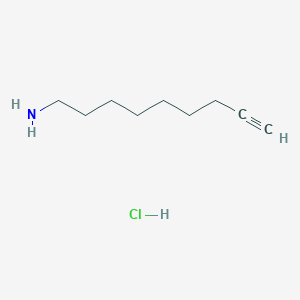![molecular formula C9H16ClNO2 B13452812 ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (6S)-5-azaspiro[24]heptane-6-carboxylate hydrochloride is a spirocyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the ethyl ester and hydrochloride functionalities. One common synthetic route starts with the reaction of a suitable amine with a cyclic ketone to form the spirocyclic intermediate. This intermediate is then esterified using ethyl chloroformate under basic conditions to yield the desired ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the esterification step and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the spirocyclic ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Amides or other ester derivatives.
Applications De Recherche Scientifique
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, making it a valuable tool in drug design. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-amino-2-thiaspiro[3,3]heptane hydrochloride: Another spirocyclic compound with potential biological activity.
Thiazolidine derivatives: Five-membered heterocyclic compounds with sulfur and nitrogen atoms, known for their diverse biological properties.
Uniqueness
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of an ethyl ester group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-9(3-4-9)6-10-7;/h7,10H,2-6H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
VPGLOBJSPJAYCW-FJXQXJEOSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC2(CC2)CN1.Cl |
SMILES canonique |
CCOC(=O)C1CC2(CC2)CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


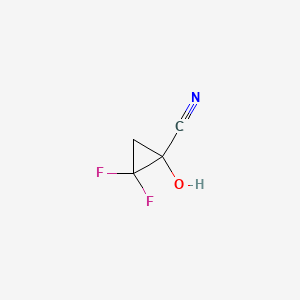
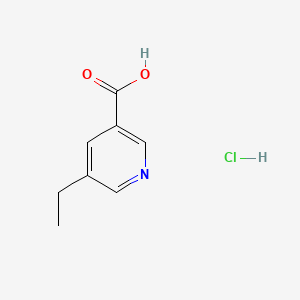
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
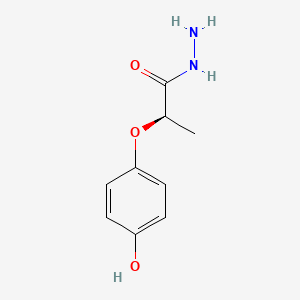
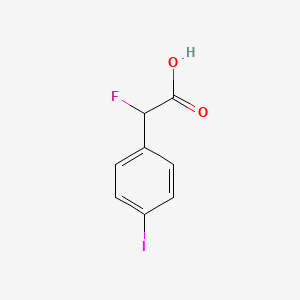

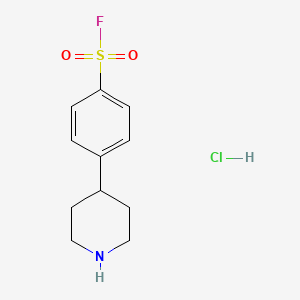
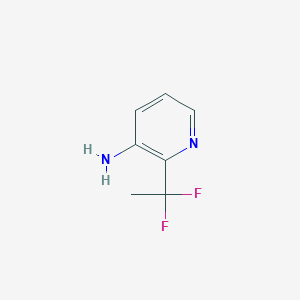
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
